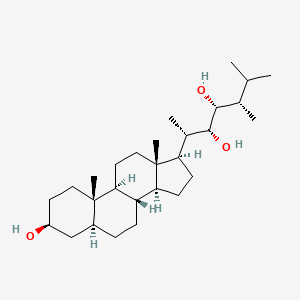
6-Deoxoteasterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-deoxoteasterone is a 3beta-hydroxy steroid that is teasterone lacking the oxo substituent at position 6. It is a 3beta-hydroxy steroid, a 22-hydroxy steroid, a 23-hydroxy steroid and a brassinosteroid. It derives from a teasterone. It derives from a hydride of a 5alpha-campestane.
Applications De Recherche Scientifique
Agricultural Applications
Growth Promotion:
6-Deoxoteasterone has been shown to enhance plant growth and development. Studies indicate that it can stimulate cell elongation and division, which are critical for overall plant vigor. For instance, in experiments with Arabidopsis thaliana, the application of this compound resulted in increased stem elongation and leaf expansion compared to untreated controls .
Stress Resistance:
The compound has also been linked to improved stress tolerance in plants. Research has demonstrated that this compound can mitigate the effects of abiotic stresses such as drought and salinity. For example, Brassica napus treated with this compound exhibited enhanced survival rates and maintained higher photosynthetic efficiency under salt stress conditions .
Physiological Effects
Hormonal Interactions:
this compound interacts with other phytohormones, influencing various physiological processes. It plays a role in the brassinosteroid signaling pathway, which regulates gene expression related to growth and development. For instance, studies have shown that when applied to mutant strains of Arabidopsis, this compound can restore normal growth patterns by activating downstream signaling pathways .
Metabolic Pathway Insights:
Research into the metabolic pathways involving this compound reveals its importance as a precursor in the biosynthesis of more active brassinosteroids like castasterone and brassinolide. This conversion is crucial for maintaining hormonal balance within the plant system, particularly during critical growth phases .
Biotechnology Applications
Genetic Engineering:
The understanding of this compound's role in brassinosteroid biosynthesis has implications for genetic engineering. By manipulating genes involved in its biosynthetic pathway, scientists aim to enhance crop resilience and yield. For example, the introduction of genes encoding brassinosteroid-6-oxidases into crops has been shown to increase levels of active brassinosteroids, thereby improving growth rates .
Bioassays for Plant Growth Regulators:
this compound serves as a useful tool in bioassays designed to test the efficacy of new plant growth regulators. Its weak biological activity compared to other brassinosteroids allows researchers to establish baseline responses in plant systems when evaluating novel compounds .
Data Tables
| Application Area | Specific Use Case | Observed Effects |
|---|---|---|
| Agricultural Growth | Treatment of Arabidopsis thaliana | Increased stem elongation and leaf expansion |
| Stress Resistance | Application on Brassica napus under salt stress | Enhanced survival rates and photosynthetic efficiency |
| Hormonal Interactions | Interaction with phytohormones | Restoration of normal growth patterns in mutants |
| Genetic Engineering | Introduction of brassinosteroid-6-oxidases | Increased levels of active brassinosteroids |
| Bioassays | Testing new plant growth regulators | Establishing baseline responses |
Case Studies
-
Growth Enhancement in Arabidopsis:
A study published in Plant Physiology demonstrated that applying this compound significantly increased leaf area and root length in Arabidopsis thaliana. The results indicated that this compound could be utilized as a natural growth promoter in agricultural practices . -
Drought Resistance in Brassica:
Research conducted on Brassica napus showed that pre-treatment with this compound resulted in plants exhibiting greater tolerance to drought conditions. The treated plants maintained higher relative water content and photosynthetic rates compared to controls under drought stress . -
Biotechnological Advances:
Genetic engineering efforts aimed at enhancing brassinosteroid levels through the manipulation of this compound biosynthesis pathways have shown promise. In trials with modified Solanum lycopersicum (tomato), increased yields were observed alongside improved stress resistance traits .
Propriétés
Formule moléculaire |
C28H50O3 |
|---|---|
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
(2S,3R,4R,5S)-2-[(3S,5S,8R,9S,10S,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol |
InChI |
InChI=1S/C28H50O3/c1-16(2)17(3)25(30)26(31)18(4)22-9-10-23-21-8-7-19-15-20(29)11-13-27(19,5)24(21)12-14-28(22,23)6/h16-26,29-31H,7-15H2,1-6H3/t17-,18-,19-,20-,21-,22+,23-,24-,25+,26+,27-,28+/m0/s1 |
Clé InChI |
WPHVOXMMNSLJSF-GUOPQYDVSA-N |
SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O |
SMILES canonique |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















